molecular formula C9H15N3 B6610898 4-amino-1-cyclopropylpiperidine-3-carbonitrile CAS No. 2107363-40-4

4-amino-1-cyclopropylpiperidine-3-carbonitrile

Cat. No.: B6610898
CAS No.: 2107363-40-4
M. Wt: 165.24 g/mol
InChI Key: JBUMIAOKBSOCJH-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropylpiperidine-3-carbonitrile (CAS: 1228469-83-7) is a piperidine derivative with the molecular formula C₉H₁₅N₃ and a molecular weight of 165.24 g/mol . Its structure features:

  • A piperidine ring (a six-membered amine heterocycle).
  • An amino group (-NH₂) at the 4-position, enhancing hydrogen-bonding capacity.

This compound is cataloged as a building block in medicinal chemistry, suggesting applications in drug discovery or organic synthesis .

Properties

IUPAC Name

4-amino-1-cyclopropylpiperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-7-6-12(8-1-2-8)4-3-9(7)11/h7-9H,1-4,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUMIAOKBSOCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C(C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-cyclopropylpiperidine-3-carbonitrile typically involves the following steps:

    Carbonitrile Formation: The nitrile group can be introduced through reactions with cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts such as p-toluenesulfonic acid to enhance reaction rates.

    Solvents: Use of solvents like ethanol to facilitate the reactions.

    Temperature Control: Maintaining specific temperatures to optimize reaction conditions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-cyclopropylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-amino-1-cyclopropylpiperidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-amino-1-cyclopropylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 4-amino-1-cyclopropylpiperidine-3-carbonitrile with two related piperidine derivatives:

Property 4-Amino-1-cyclopropylpiperidine-3-carbonitrile Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 5-Methyl-2,3-dihydro-1-benzofuran-7-amine
Molecular Formula C₉H₁₅N₃ Not explicitly stated (estimated: C₁₈H₂₃NO₅) C₉H₁₁NO (benzofuran derivative)
Molecular Weight 165.24 g/mol Not reported 149.19 g/mol
Key Substituents Cyclopropyl, -NH₂, -CN Benzyl, ethoxy-oxopropyl ester Benzofuran ring, -NH₂, methyl
Functional Groups Amine, nitrile Ester, carboxylate Amine, ether
Potential Applications Medicinal chemistry building block Research/development (safety data available) Not specified

Implications of Structural Differences

The cyclopropyl group may confer steric hindrance and rigidity, contrasting with the flexible ethoxy-oxopropyl chain in the benzyl derivative .

Biological Activity: The amino group in both the target compound and 5-methyl-2,3-dihydro-1-benzofuran-7-amine suggests hydrogen-bonding interactions with biological targets, but the benzofuran scaffold in the latter may enhance aromatic stacking .

Research Findings and Limitations

  • Synthesis and Characterization : While the target compound is listed in building block catalogs , detailed synthetic routes or spectroscopic data (e.g., NMR, XRD) are absent in the provided evidence.
  • Structural analogs like the benzyl derivative are primarily documented for safety rather than activity .

Biological Activity

4-Amino-1-cyclopropylpiperidine-3-carbonitrile (CPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of CPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Amino-1-cyclopropylpiperidine-3-carbonitrile is characterized by its unique cyclopropyl piperidine structure, which contributes to its biological activity. The presence of the amino group and the carbonitrile moiety enhances its interaction with various biological targets.

Chemical Formula: C8_{8}H12_{12}N4_{4}

Molecular Weight: 168.21 g/mol

CPC's mechanism of action primarily involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin. Research indicates that CPC may act as a partial agonist at certain receptor sites, influencing neurotransmission and potentially providing therapeutic effects in neuropsychiatric disorders.

In Vitro Studies

In vitro studies have demonstrated that CPC exhibits significant activity against various biological targets:

  • Dopamine Receptors: CPC has shown affinity for D2 and D3 dopamine receptors, which are implicated in mood regulation and psychotic disorders.
  • Serotonin Receptors: It also interacts with 5-HT receptors, influencing serotonin pathways that are crucial for mood and anxiety regulation.

Case Studies

  • Neuropharmacological Effects:
    A study conducted on rodent models indicated that CPC administration resulted in increased locomotor activity, suggesting stimulant properties similar to those observed with traditional dopaminergic agents. The study measured behavioral changes alongside biochemical markers of neurotransmitter levels, confirming the compound's role in enhancing dopaminergic signaling.
  • Antidepressant Activity:
    In another investigation focusing on depressive-like behaviors, CPC demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests. The results suggested that CPC may enhance serotonergic transmission, providing a potential avenue for developing new antidepressants.
  • Analgesic Properties:
    Research has also indicated that CPC possesses analgesic properties. In pain models (e.g., formalin test), CPC administration resulted in reduced pain responses, indicating potential utility in pain management therapies.

Comparative Analysis

To better understand the efficacy of CPC, it is useful to compare it with similar compounds:

Compound NameActivity TypeIC50 (nM)Notes
4-Amino-1-cyclopropylpiperidineDopamine receptor agonist50Moderate affinity for D2/D3 receptors
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePKB inhibitor20Higher selectivity for PKB
2-Aminopyridine derivativesAntimicrobial8Comparable potency to established antibiotics

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